![molecular formula C16H16N4O4S2 B14410483 3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine CAS No. 86180-50-9](/img/structure/B14410483.png)
3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine: is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of two benzenesulfonyl groups attached to the triazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of Benzenesulfonyl Groups: The benzenesulfonyl groups are introduced through a sulfonation reaction. This involves the reaction of the triazole ring with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Final Assembly: The final compound is obtained by coupling the sulfonated triazole with a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the benzenesulfonyl groups.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine stands out due to its unique triazole ring structure combined with benzenesulfonyl groups, offering distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
86180-50-9 |
|---|---|
Molecular Formula |
C16H16N4O4S2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3,5-bis(benzenesulfonylmethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H16N4O4S2/c17-20-15(11-25(21,22)13-7-3-1-4-8-13)18-19-16(20)12-26(23,24)14-9-5-2-6-10-14/h1-10H,11-12,17H2 |
InChI Key |
UFCSKLAPWQMGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(N2N)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
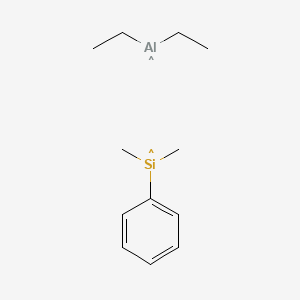
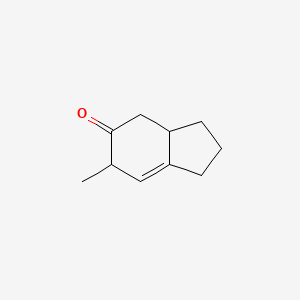
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
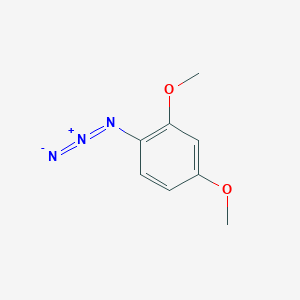

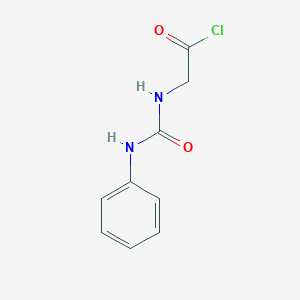

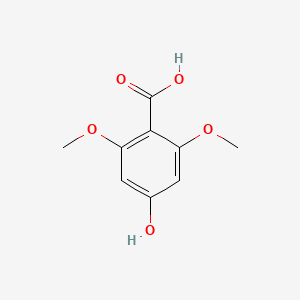
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
